1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, a thiazolyl group, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The compound 1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems
Biochemical Pathways
The compound this compound, as a thiazole derivative, may activate or stop certain biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
The compound, 1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, is known to interact with Aurora kinases A, B, and C . These kinases play crucial roles in cell division, and their inhibition can lead to cell death . The compound’s interactions with these enzymes are thought to be responsible for its observed effects in biochemical reactions .
Cellular Effects
In cellular processes, this compound has been shown to inhibit cell division by interfering with the mitotic spindle checkpoint . This leads to multiple rounds of endoreduplication and eventually cell death . The compound’s influence on cell function also includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with Aurora kinases A, B, and C . By inhibiting these enzymes, the compound disrupts the process of cytokinesis, leading to cell death . Changes in gene expression may also occur as a result of these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Formation of the Thiazole Ring: The thiazole ring is formed through a condensation reaction involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation techniques to enhance reaction rates and yields. These methods are eco-friendly and can be conducted under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-(substituted aryl)urea derivatives: These compounds share structural similarities and have been studied for their anti-Parkinsonian activities.
1,3,4-thiadiazole derivatives: These compounds exhibit antimicrobial and antioxidant properties.
Uniqueness
1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit multiple molecular targets, such as PARP-1 and EGFR, makes it a promising candidate for further research and development in the field of medicinal chemistry .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c1-8-11(12(20)16-13-15-5-6-21-13)17-18-19(8)10-4-2-3-9(14)7-10/h2-7H,1H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLHOHXABSLRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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